1-Bromo-2-methyl-4,4,4-trifluorobutane
CAS No.: 203302-90-3
Cat. No.: VC2333825
Molecular Formula: C5H8BrF3
Molecular Weight: 205.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 203302-90-3 |
---|---|
Molecular Formula | C5H8BrF3 |
Molecular Weight | 205.02 g/mol |
IUPAC Name | 4-bromo-1,1,1-trifluoro-3-methylbutane |
Standard InChI | InChI=1S/C5H8BrF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3 |
Standard InChI Key | SFOPGIIIADAOND-UHFFFAOYSA-N |
SMILES | CC(CC(F)(F)F)CBr |
Canonical SMILES | CC(CC(F)(F)F)CBr |
Introduction
Chemical Identity and Structure
1-Bromo-2-methyl-4,4,4-trifluorobutane is an organohalogen compound with both bromine and fluorine atoms incorporated into its carbon chain structure. It features a primary bromine at the terminal carbon, a methyl branch at the second carbon, and a trifluoromethyl group at the terminal position. This unique arrangement contributes to its chemical behavior and potential applications in various fields.
Chemical Identifiers
Parameter | Value |
---|---|
CAS Number | 203302-90-3 |
IUPAC Name | 4-bromo-1,1,1-trifluoro-3-methylbutane |
Molecular Formula | C₅H₈BrF₃ |
Molecular Weight | 205.02 g/mol |
Standard InChI | InChI=1S/C5H8BrF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3 |
Standard InChIKey | SFOPGIIIADAOND-UHFFFAOYSA-N |
SMILES Notation | CC(CC(F)(F)F)CBr |
PubChem Compound ID | 2725044 |
The molecular structure consists of a branched carbon chain with the bromine atom positioned at one end and the trifluoromethyl group at the other. This arrangement gives the molecule distinct reactivity centers that can be exploited in synthetic applications.
Physical and Chemical Properties
1-Bromo-2-methyl-4,4,4-trifluorobutane exists as a colorless to light yellow liquid at room temperature. Its physical characteristics are defined by the intermolecular forces resulting from its halogen content and carbon chain structure. The trifluoromethyl group contributes to the compound's volatility, while the bromine atom influences its density and polarity.
Physical Properties Table
Property | Value |
---|---|
Physical State | Colorless to light yellow liquid |
Density | 1.453 g/cm³ |
Boiling Point | 115-117°C |
Flash Point | 13.6°C |
LogP | 2.96980 |
Water Solubility | Not miscible with water |
The relatively high boiling point (115-117°C) compared to similar-sized hydrocarbons reflects the influence of the bromine atom and trifluoromethyl group on intermolecular attractions . The compound's density of 1.453 g/cm³ is consistent with the presence of heavy halogen atoms in its structure .
The LogP value of approximately 2.97 indicates moderate lipophilicity, suggesting that the compound would preferentially partition into organic phases rather than aqueous environments. This property has implications for its potential applications in pharmaceutical research, where lipophilicity affects drug absorption and distribution .
The flash point of 13.6°C classifies this compound as highly flammable, necessitating appropriate safety measures during handling and storage . Its immiscibility with water is expected given its organic nature and the presence of hydrophobic fluorine and bromine substituents.
Applications and Reactivity
1-Bromo-2-methyl-4,4,4-trifluorobutane serves multiple purposes in chemical research and industrial applications, leveraging its unique structural features and reactivity profile.
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